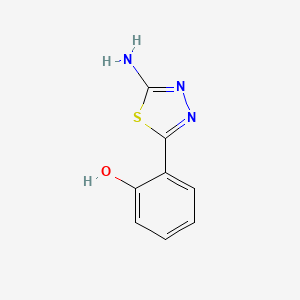

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMYJKHGDYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425697 | |

| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85003-78-7 | |

| Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

An In-Depth Technical Guide to the Synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Principles, Protocol, and Characterization

Introduction

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of 2-amino-1,3,4-thiadiazole are particularly noteworthy, exhibiting significant antimicrobial, antitubercular, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, incorporates this potent heterocyclic system with a phenol moiety, making it a valuable building block for the development of novel therapeutic agents and a target of interest for synthetic and medicinal chemists.

This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of a reliable and widely-used method for the . We will delve into the underlying synthetic strategy, provide a detailed, field-tested experimental protocol, and outline the necessary analytical techniques for structural confirmation and purity assessment. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to successfully synthesize and validate this important chemical entity.

Synthetic Strategy and Mechanistic Insights

The most direct and efficient proceeds via a two-step, one-pot reaction involving the formation of an acylthiosemicarbazide intermediate followed by an acid-catalyzed intramolecular cyclodehydration. This approach is favored for its operational simplicity and use of readily available starting materials.

Core Reaction: Salicylic Acid + Thiosemicarbazide → this compound

Causality Behind Experimental Choices

-

Starting Materials:

-

Salicylic Acid (2-hydroxybenzoic acid): This bifunctional molecule provides both the carboxylic acid group necessary for reaction with thiosemicarbazide and the phenolic hydroxyl group that is a key feature of the final product.

-

Thiosemicarbazide: This reagent serves as the source of the nitrogen and sulfur atoms required to construct the 1,3,4-thiadiazole ring. Its terminal hydrazine nitrogen is a potent nucleophile, while the thiocarbonyl group is essential for the subsequent cyclization.[4][5]

-

-

Reaction Environment:

-

Acid Catalysis and Dehydration: The conversion of the acylthiosemicarbazide intermediate to the final thiadiazole ring requires the removal of a water molecule (dehydration). Strong acids, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), are commonly employed to catalyze this cyclodehydration step.[2][6][7] Concentrated H₂SO₄ is particularly effective as it acts as both a catalyst and a powerful dehydrating agent. The acidic medium protonates the carbonyl oxygen of the intermediate, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom, thereby facilitating ring closure.[4][8]

-

Reaction Mechanism

The reaction mechanism can be described in two primary stages:

-

Formation of 1-(2-Hydroxybenzoyl)thiosemicarbazide: The reaction initiates with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of salicylic acid. This is a classic condensation reaction, forming the key acylthiosemicarbazide intermediate and eliminating a molecule of water.

-

Intramolecular Cyclodehydration: Under strong acidic conditions (e.g., H₂SO₄), the acylthiosemicarbazide undergoes a cyclization. The proposed mechanism involves: a. Protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. b. Nucleophilic attack by the lone pair of electrons on the sulfur atom onto the activated carbonyl carbon, forming a five-membered ring intermediate. c. A series of proton transfers and the elimination of a water molecule leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[4]

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions and safety measures is critical for a successful outcome.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Purity |

| Salicylic Acid | 69-72-7 | 138.12 | 13.8 g (0.1 mol) | >99% |

| Thiosemicarbazide | 79-19-6 | 91.13 | 9.1 g (0.1 mol) | >99% |

| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 5 mL | 98% |

| Ethanol | 64-17-5 | 46.07 | ~150 mL | 95% or Absolute |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Crushed Ice | - | - | ~500 g | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers (500 mL, 1 L)

-

Buchner funnel and filter flask

-

Filter paper

-

Graduated cylinders

-

Spatulas and weighing balance

Safety Precautions

-

General: Conduct the synthesis in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thiosemicarbazide: Toxic if swallowed.[9] Avoid inhalation of dust and contact with skin and eyes.[10][11]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care, always adding acid to other liquids slowly, never the other way around.

-

Phosphorus Oxychloride (Alternative Reagent): Extremely toxic and corrosive.[12][13] Reacts violently with water, liberating toxic gas.[12] Requires specialized handling procedures.

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add salicylic acid (13.8 g, 0.1 mol), thiosemicarbazide (9.1 g, 0.1 mol), and 50 mL of ethanol.[2] Add a magnetic stir bar.

-

Acid Addition: Place the flask in an ice bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the mixture. An exothermic reaction may occur.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 1.5 to 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation (Work-up): After the reflux period, allow the reaction mixture to cool to room temperature. In a separate 1 L beaker, prepare a slurry of crushed ice and water.

-

Isolation: Slowly pour the cooled reaction mixture into the beaker of crushed ice while stirring vigorously. A solid precipitate should form immediately.[2]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove any residual acid and unreacted starting materials.

-

Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry it in an oven at 60-70 °C or in a vacuum desiccator.

-

Recrystallization: Purify the crude product by recrystallization from ethanol.[2] Dissolve the solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The final product should be a solid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step.

| Property | Method | Expected Result |

| Appearance | Visual Inspection | Off-white to light brown solid/powder. |

| Molecular Formula | - | C₈H₇N₃OS |

| Molar Mass | - | 193.23 g/mol [14] |

| Melting Point | Melting Point Apparatus | Literature values should be consulted for comparison. |

| FT-IR (KBr, cm⁻¹) | Spectroscopy | ~3400-3200 (O-H, N-H stretching), ~3100 (Aromatic C-H), ~1620 (C=N stretching), ~1500-1450 (Aromatic C=C).[15][16] |

| ¹H NMR (DMSO-d₆, δ ppm) | Spectroscopy | ~9.5-10.5 (s, 1H, -OH), ~7.0-8.0 (m, 4H, Ar-H), ~7.2 (s, 2H, -NH₂). Note: Peak positions can vary.[2] |

| Mass Spectrometry (ESI-MS) | Spectroscopy | [M+H]⁺ peak at m/z = 194.04. |

The proposed reaction mechanism for the crucial cyclization step is visualized below.

Caption: Proposed mechanism for the acid-catalyzed cyclization step.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Insufficient acid catalyst/dehydrating agent. 3. Product loss during work-up. | 1. Increase reflux time and monitor via TLC. 2. Ensure accurate measurement of concentrated H₂SO₄. 3. Ensure mixture is poured into a sufficient quantity of ice to cause rapid precipitation. Check pH of filtrate to ensure it's acidic. |

| Product is Oily or Gummy | 1. Presence of impurities. 2. Incomplete drying. | 1. Ensure thorough washing with cold water. Perform recrystallization carefully, perhaps trying a different solvent system if ethanol is ineffective. 2. Dry the product under vacuum for an extended period. |

| Product is Darkly Colored | 1. Reaction temperature was too high, causing decomposition. 2. Impurities from starting materials. | 1. Maintain a gentle reflux; avoid aggressive heating. 2. Use high-purity starting materials. Decolorize the recrystallization solution with a small amount of activated charcoal. |

| Broad Melting Point Range | Impure product. | Recrystallize the product again. Ensure the product is completely dry before measuring the melting point. |

Conclusion

The via the acid-catalyzed cyclization of salicylic acid and thiosemicarbazide is a robust and reliable method suitable for laboratory-scale preparation. This guide has detailed the critical parameters of the synthesis, from the mechanistic rationale behind reagent selection to a step-by-step protocol and analytical validation. By understanding the causality of each step and adhering to the outlined procedures, researchers can confidently produce this valuable heterocyclic compound for further investigation and application in drug discovery and development.

References

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available at: [Link]

-

ACS Publications, The Journal of Organic Chemistry. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Available at: [Link]

-

ResearchGate. The mechanism steps of formation of aminothiadiazole 1(A–D). Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available at: [Link]

-

PubMed. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

-

Organic Chemistry Portal. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Available at: [Link]

-

Acta Poloniae Pharmaceutica. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Available at: [Link]

-

ResearchGate. (PDF) Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)- 1,3,4thiadiazole-2-yl-Imino}methyl] phenol with transition metal sulphates. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available at: [Link]

-

PubMed. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]

-

Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Available at: [Link]

-

National Center for Biotechnology Information (PMC). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Available at: [Link]

- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. dovepress.com [dovepress.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ptfarm.pl [ptfarm.pl]

- 9. tcichemicals.com [tcichemicals.com]

- 10. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. This compound | C8H7N3OS | CID 5139552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

An In-depth Technical Guide to the Characterization of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the heterocyclic compound 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties. This document outlines the synthetic protocol, structural elucidation through spectroscopic methods, physicochemical properties, and known biological activities of the title compound. The causality behind experimental choices and methodologies is explained to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a bioisostere of other key heterocycles found in nature and has become a cornerstone in the design of novel therapeutic agents. The unique electronic and structural features of the thiadiazole ring contribute to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of 1,3,4-thiadiazole have been reported to possess antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties. The incorporation of a phenol group at the 2-position of the 5-amino-1,3,4-thiadiazole core, as in the title compound, is anticipated to modulate its biological activity and physicochemical properties, making it a prime candidate for further investigation in drug development programs.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclization of salicylic acid with thiosemicarbazide. This method is efficient and proceeds via the formation of an intermediate thiosemicarbazone, which then undergoes dehydrative cyclization to yield the desired 1,3,4-thiadiazole ring.

Synthetic Pathway

The reaction involves the condensation of the carboxyl group of salicylic acid with the terminal amino group of thiosemicarbazide, followed by an intramolecular cyclization and dehydration, typically facilitated by a strong acid such as concentrated sulfuric acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

-

Materials:

-

Salicylic acid (1 equivalent)

-

Thiosemicarbazide (1 equivalent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ethanol (solvent)

-

Crushed ice

-

Cold water for washing

-

-

Procedure:

-

A mixture of salicylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is taken in a round-bottom flask containing ethanol (50 mL).

-

Concentrated sulfuric acid (5 mL) is added dropwise to the stirred mixture.

-

The reaction mixture is refluxed for approximately 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

-

The solid that separates out is collected by filtration.

-

The crude product is washed with cold water to remove any unreacted starting materials and acid.

-

The product is then recrystallized from ethanol to afford pure this compound.[1]

-

Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key spectroscopic data for the title compound and its closely related analogs.

| Technique | Functional Group/Proton | Expected Chemical Shift/Wavenumber | Reference/Notes |

| FT-IR (KBr, cm⁻¹) | -OH (Phenolic) | ~3350 (broad) | [2] |

| -NH₂ (Amine) | 3286, 3163 | [2] | |

| C-H (Aromatic) | ~3070 | [2] | |

| C=N (Thiadiazole) | ~1604 | [2] | |

| C-S (Thiadiazole) | ~1257 | [2] | |

| ¹H NMR (DMSO-d₆, δ ppm) | -OH (Phenolic) | ~10.0-11.0 (singlet, broad) | Based on phenolic protons in similar structures. |

| Ar-H (Aromatic) | ~6.8-7.8 (multiplet) | [2] | |

| -NH₂ (Amine) | ~6.8 (singlet, broad) | [2] | |

| ¹³C NMR (DMSO-d₆, δ ppm) | C-S (Thiadiazole) | ~160-170 | Inferred from analogs. |

| C-N (Thiadiazole) | ~150-160 | Inferred from analogs. | |

| C-OH (Phenolic) | ~155-160 | [2] | |

| Ar-C (Aromatic) | ~110-135 | [2] | |

| Mass Spectrometry (m/z) | [M+H]⁺ | 194.0386 | Calculated for C₈H₈N₃OS⁺ |

Interpretation of Spectroscopic Data

-

FT-IR: The broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The two distinct peaks in the range of 3100-3300 cm⁻¹ correspond to the symmetric and asymmetric N-H stretching of the primary amine group. The peak around 1604 cm⁻¹ is attributed to the C=N stretching of the thiadiazole ring, while the presence of a C-S bond is confirmed by a peak around 1257 cm⁻¹.[2]

-

¹H NMR: In a typical ¹H NMR spectrum in DMSO-d₆, the phenolic proton is expected to appear as a broad singlet at a downfield chemical shift (around 10-11 ppm). The aromatic protons of the phenol ring will resonate in the aromatic region (6.8-7.8 ppm) with multiplicities depending on their substitution pattern. The two protons of the amino group will likely appear as a broad singlet around 6.8 ppm.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the two distinct carbons of the thiadiazole ring in the range of 150-170 ppm. The carbon attached to the hydroxyl group in the phenol ring would appear around 155-160 ppm, with the other aromatic carbons resonating between 110-135 ppm.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (or [M+H]⁺ peak in ESI-MS) corresponding to the molecular weight of the compound (193.23 g/mol ).

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃OS | PubChem[3] |

| Molecular Weight | 193.23 g/mol | PubChem[3] |

| Appearance | Solid | General observation from synthesis protocols. |

| Melting Point | 229-230 °C | Echemi |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | General chemical principles. |

| pKa | Not experimentally determined. The phenolic -OH group will be acidic, and the amino group will be basic. | |

| LogP | 1.3 | PubChem (computed)[3] |

Biological Activities and Mechanism of Action

Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their diverse biological activities, with antimicrobial and anticancer effects being the most prominent.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal activities of 1,3,4-thiadiazole derivatives. The presence of the =N-C-S- moiety is believed to be crucial for their biological action. While the exact mechanism of action for this compound is not yet fully elucidated, it is hypothesized to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The phenolic hydroxyl group may also contribute to the antimicrobial effect through mechanisms such as membrane disruption or metal chelation.

Caption: Postulated antimicrobial mechanisms of action.

Anticancer Activity

The 2-amino-1,3,4-thiadiazole scaffold has been explored for its anticancer potential. The proposed mechanisms of action include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and various kinases. Further studies are required to determine the specific anticancer activity and mechanism of the title compound.

Analytical Methodologies

For the quality control and quantification of this compound in various matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method can be developed for its analysis.

Proposed HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic or acetic acid).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: An external or internal standard method can be employed for accurate quantification.

Further method development and validation would be necessary to establish a robust analytical procedure for routine analysis.

Conclusion and Future Perspectives

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of its core scaffold make it an attractive candidate for further investigation. This technical guide provides a foundational understanding of its synthesis, structure, and properties based on available data.

Future research should focus on:

-

Obtaining a complete set of experimental spectroscopic and physicochemical data for the title compound.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its biological activities, particularly its antimicrobial and anticancer potential.

-

Elucidating the precise mechanism of action for its observed biological effects.

-

Synthesizing and screening a library of derivatives to establish structure-activity relationships (SAR) and optimize its therapeutic properties.

By addressing these areas, the full potential of this compound as a lead compound in drug discovery can be realized.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.

- Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

Sources

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

An In-depth Technical Guide to the Chemical Properties and Potential of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating foundational chemical principles with potential therapeutic applications, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1] Its unique electronic properties, including strong aromaticity and the ability of its sulfur atom to improve liposolubility, allow molecules incorporating this moiety to effectively cross cellular membranes and engage with biological targets.[2] The subject of this guide, this compound, combines this potent heterocycle with a phenol group, creating a structure with rich chemical reactivity and a high potential for therapeutic innovation. The strategic placement of the amino, hydroxyl, and thiadiazole groups offers multiple points for chemical modification and interaction with biological systems, making it a focal point for the development of novel antimicrobial and anticancer agents.[3][4]

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structural and Chemical Identifiers

The compound is systematically identified by several key descriptors that ensure unambiguous communication in research and regulatory contexts.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 85003-78-7 | [3][5] |

| Molecular Formula | C₈H₇N₃OS | [5] |

| Molecular Weight | 193.23 g/mol | [3][5] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(S2)N)O | [3][5] |

| InChI Key | HZGMYJKHGDYTGS-UHFFFAOYSA-N | [3][5] |

Computed Physicochemical Properties

The following properties, computed via established algorithms, provide valuable insights into the molecule's likely behavior, guiding experimental design and formulation strategies.[5]

| Property | Value | Significance in Drug Development |

| XLogP3 | 1.3 | Predicts lipophilicity and membrane permeability. A value in this range is often favorable for oral bioavailability. |

| Hydrogen Bond Donors | 3 | The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and target binding. |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to interactions with biological macromolecules. |

| Topological Polar Surface Area (TPSA) | 100 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Synthesis and Reaction Chemistry

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the acidic phenolic hydroxyl group.[3] This dual functionality allows for a wide array of chemical transformations.

Core Synthesis Pathway

The most direct synthesis involves the cyclization of a thiosemicarbazide precursor with a carboxylic acid, driven by a dehydrating agent. For this specific molecule, 2-hydroxybenzoic acid (salicylic acid) is the key starting material.

// Nodes SalicylicAcid [label="2-Hydroxybenzoic Acid\n(Salicylic Acid)"]; Thiosemicarbazide [label="Thiosemicarbazide"]; Intermediate [label="Acylthiosemicarbazide\nIntermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="2-(5-Amino-1,3,4-\nthiadiazol-2-yl)phenol", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidCatalyst [label="H₂SO₄ (conc.)\nReflux", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SalicylicAcid -> Intermediate [label="+"]; Thiosemicarbazide -> Intermediate; Intermediate -> AcidCatalyst; AcidCatalyst -> Product [label="Cyclization &\nDehydration (-H₂O)"]; }

Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a validated method for the laboratory-scale synthesis of the title compound.[6]

Materials:

-

Thiosemicarbazide (9.11 g, 0.1 mol)

-

Salicylic acid (13.8 g, 0.1 mol)

-

Concentrated Sulfuric Acid (5 mL)

-

Ethanol (50 mL)

-

Crushed Ice

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine thiosemicarbazide (0.1 mol), salicylic acid (0.1 mol), and ethanol (50 mL).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (5 mL). The addition is exothermic and should be done in a fume hood with appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 1.5 to 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Causality Insight: The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the stable 1,3,4-thiadiazole ring.

-

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture onto a beaker of crushed ice with constant stirring.

-

Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is critical for confirming the identity and purity of the synthesized compound. The combination of FT-IR, NMR, and Mass Spectrometry provides a complete analytical profile. While specific experimental spectra for this exact ortho-isomer are not widely published, data from its closely related para-isomer and other derivatives provide a reliable reference for interpretation.[7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3400 - 3200 | -OH (Phenol) | O-H stretch, typically a broad band |

| 3300 - 3100 | -NH₂ (Amine) | N-H symmetric and asymmetric stretching |

| 3100 - 3000 | Ar-H | Aromatic C-H stretch |

| 1620 - 1580 | C=N (Thiadiazole) | C=N stretching within the heterocyclic ring |

| 1600 - 1450 | C=C (Aromatic) | Aromatic ring skeletal vibrations |

| ~700 | C-S | C-S stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environment in the molecule.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to avoid exchange of the labile -OH and -NH₂ protons.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak (δ ~2.50 ppm).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.5 - 7.8 | Singlet (broad) | 2H | Amino -NH₂ |

| ~6.8 - 7.5 | Multiplet | 4H | Aromatic protons (Ar-H) |

-

Self-Validation Insight: The presence of distinct, broad singlets for the -OH and -NH₂ protons that disappear upon D₂O exchange confirms their assignment. The complex multiplet integrating to 4H is characteristic of the ortho-substituted benzene ring.

Potential Biological and Pharmacological Activities

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone for developing agents with a wide spectrum of biological activities.[10] Derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][11][12]

// Main Compound Core [label="{this compound}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Biological Activities Antimicrobial [label="Antimicrobial Activity\n(Antibacterial & Antifungal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Activity\n(e.g., Tyrosine Kinase Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory\nActivity", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Core -> Antimicrobial [label="Inhibits microbial growth"]; Core -> Anticancer [label="Induces apoptosis in cancer cells"]; Core -> AntiInflammatory [label="Modulates inflammatory pathways"]; }

Potential pharmacological activities of the core compound.

-

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][13] The presence of both a hydrogen-bonding phenol group and an amino group on the thiadiazole ring suggests that this compound could effectively interfere with microbial cellular processes.

-

Anticancer Activity: The 2-amino-1,3,4-thiadiazole moiety is a key component in compounds designed as kinase inhibitors, including those targeting the Bcr-Abl tyrosine kinase involved in chronic myelogenous leukemia.[2] The structure of this compound makes it a promising candidate for evaluation against various cancer cell lines, particularly those where phenolic compounds are known to exhibit cytotoxic effects.[12][14]

-

Other Potential Applications: The scaffold has also been explored for developing muscle relaxants, antiplatelet agents, and antitubercular drugs, highlighting its versatility.[15][16]

Conclusion

This compound is a molecule with a compelling profile for further investigation in drug discovery. Its straightforward synthesis, rich reaction chemistry, and the proven therapeutic potential of its core scaffold make it an attractive starting point for developing new chemical entities. This guide provides the foundational chemical knowledge necessary to empower researchers to explore its full potential in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gawryś, A., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]

-

Turan-Zitouni, G., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. National Institutes of Health (PMC). Retrieved from [Link]

-

Siddiqui, N., et al. (2012). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. National Institutes of Health (PMC). Retrieved from [Link]

-

Abbas-Mohammadi, M., et al. (2020). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]

-

Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Yurttaş, L., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. PubMed. Retrieved from [Link]

-

Mohammad, I., et al. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. Retrieved from [Link]

-

Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. Retrieved from [Link]

-

Alam, F. (2018). Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. SciSpace. Retrieved from [Link]

-

Yurttaş, L., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. ResearchGate. Retrieved from [Link]

-

Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). Retrieved from [Link]

-

Bovet, D., et al. (1956). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). National Institutes of Health (PMC). Retrieved from [Link]

-

Ali, A. M., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

-

Popiołek, Ł. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]

-

Oniga, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]

-

Al-Sultani, K. H. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 85003-78-7 [smolecule.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound | C8H7N3OS | CID 5139552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. jocpr.com [jocpr.com]

- 8. jmchemsci.com [jmchemsci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemmethod.com [chemmethod.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the heterocyclic compound 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the 1,3,4-thiadiazole scaffold, which is a key pharmacophore in a variety of therapeutic agents. Accurate structural elucidation and characterization are paramount for its advancement in drug discovery.

This document offers a detailed examination of the expected spectroscopic data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. It is designed to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and similar molecular entities.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name this compound, is presented below.[1] Its molecular formula is C₈H₇N₃OS, and it has a molecular weight of 193.23 g/mol .[1] The key functional groups that dictate its spectroscopic properties are the phenol group (-OH), the primary amine group (-NH₂), the aromatic phenyl ring, and the 1,3,4-thiadiazole heterocycle.

Caption: Proposed synthesis of this compound.

Spectroscopic Data and Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The data presented in the table below is a prediction based on the analysis of structurally similar compounds.

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3400 - 3200 | -OH (Phenol) | O-H stretch, broad band |

| 3300 - 3100 | -NH₂ (Amine) | N-H stretch |

| 3100 - 3000 | Ar-H | Aromatic C-H stretch |

| 1620 - 1580 | C=N (Thiadiazole) | C=N stretch |

| 1600 - 1450 | C=C (Aromatic) | Aromatic ring stretch |

| 1350 - 1250 | C-N | C-N stretch |

| 1260 - 1180 | C-O (Phenol) | C-O stretch |

| ~700 | C-S | C-S stretch |

Data is inferred from related compounds. [2][3][4] Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The obtained spectrum is baseline corrected and the wavenumbers of the absorption maxima are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 | Singlet (broad) | 1H | Phenolic -OH |

| 7.5 - 6.8 | Multiplet | 4H | Aromatic protons |

| ~7.2 | Singlet (broad) | 2H | Amine -NH₂ |

Data is inferred from related compounds. [2][3][4]

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| 170 - 165 | C5 of thiadiazole (attached to -NH₂) |

| 160 - 155 | C2 of thiadiazole (attached to phenyl) |

| 155 - 150 | Phenolic carbon (C-OH) |

| 130 - 115 | Aromatic carbons |

| 120 - 115 | Aromatic carbon ortho to -OH |

Data is inferred from related compounds. [2][3][4] Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (193.23). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.

Expected Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under electron impact ionization. Key fragments may arise from the cleavage of the bond between the phenyl and thiadiazole rings, as well as the loss of small neutral molecules from the thiadiazole ring.

Caption: Predicted mass fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound, recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the auxochromic -OH and -NH₂ groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Conclusion

This technical guide provides a foundational spectroscopic framework for this compound. The presented data, derived from established spectroscopic principles and analysis of related structures, offers researchers a reliable reference for the characterization of this and similar heterocyclic compounds. The detailed experimental protocols further serve as a practical guide for obtaining high-quality spectroscopic data. As a molecule with significant potential in medicinal chemistry, a thorough understanding of its spectroscopic properties is essential for its future development and application.

References

-

Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Turan, N., & Şekerci, M. (2010). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)- 1,3,4-thiadiazole-2-yl-imino}methyl] phenol with transition metal sulphates. Heteroatom Chemistry, 21(1), 14-21. [Link]

-

Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1), 29-39. [Link]

-

Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. [Link]

-

Al-Obaidi, W. M. K., & Al-Janabi, A. S. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(4), 576-586. [Link]

Sources

crystal structure of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

An In-depth Technical Guide to the Crystal Structure of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, valued for its wide spectrum of pharmacological activities.[1] Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for the rational design of new therapeutic agents, as crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the . In the absence of a publicly available crystal structure for this specific compound, we employ a predictive approach grounded in a detailed crystallographic analysis of a closely related analogue, 2-[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenol.[2] This whitepaper details the synthesis, characterization, and crystallization protocols, and offers an expert interpretation of the molecular geometry and supramolecular assembly, providing valuable insights for researchers in the field of drug discovery and materials science.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds containing the 1,3,4-thiadiazole ring are a privileged class of structures in drug discovery.[1] Their derivatives have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The molecule this compound combines this potent heterocyclic core with a phenol group, a well-known hydrogen bond donor and acceptor, and an amino group, which is a key site for hydrogen bonding and further chemical modification.

The precise spatial arrangement of these functional groups, dictated by the crystal packing, governs the intermolecular interactions. These interactions are not merely structural curiosities; they are the energetic forces that determine a compound's physical properties. A thorough understanding of the crystal structure is therefore a critical prerequisite for predicting and optimizing a drug candidate's performance.

Synthesis and Characterization

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established, typically involving the cyclization of a carboxylic acid with thiosemicarbazide.[6] This process capitalizes on the nucleophilicity of the thiosemicarbazide and the electrophilicity of the carboxyl group, followed by a dehydration-cyclization cascade.

Experimental Protocol: Synthesis

The following protocol describes a robust method for synthesizing the title compound. The choice of phosphorus oxychloride (POCl₃) as the dehydrating/cyclizing agent is based on its common and effective use in synthesizing 1,3,4-thiadiazole derivatives from benzoic acids.[7][8]

Step-by-Step Protocol:

-

Reactant Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxybenzoic acid (salicylic acid) (1.38 g, 10 mmol) in phosphorus oxychloride (5 mL).

-

Addition of Thiosemicarbazide: To the stirred suspension, add thiosemicarbazide (0.91 g, 10 mmol) portion-wise over 15 minutes. The portion-wise addition is crucial to control any initial exotherm.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice (~50 g) in a beaker with constant stirring. This step hydrolyzes the excess POCl₃.

-

Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the crude solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure crystals of this compound.[8]

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol (broad, ~3300-3100 cm⁻¹), N-H stretching of the primary amine (two sharp bands, ~3400-3200 cm⁻¹), C=N stretching of the thiadiazole ring (~1620 cm⁻¹), and C-S-C stretching (~700 cm⁻¹).

-

¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum would likely display a singlet for the amino (-NH₂) protons (~7.3 ppm), a multiplet for the aromatic protons of the phenol ring (~6.8-7.8 ppm), and a broad singlet for the phenolic hydroxyl (-OH) proton (~9.5-10.5 ppm).

-

¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR would show signals for the two distinct carbons of the thiadiazole ring (~168 ppm and ~155 ppm) and the carbons of the phenolic ring.

-

Mass Spectrometry (EI-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₇N₃OS = 193.23 g/mol ).

Methodology for Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure of a molecule is Single-Crystal X-ray Diffraction (SCXRD).[9] This powerful technique relies on obtaining a high-quality single crystal.

Single Crystal Growth Protocol

Growing crystals suitable for X-ray analysis is often the most challenging step.[10] The key is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Step-by-Step Protocol:

-

Purity: Ensure the compound is of the highest possible purity, as impurities can inhibit crystal growth. Recrystallization is a critical purification step.[11]

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble.[11] For the title compound, ethanol, methanol, or dimethylformamide (DMF) are good starting points.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial to create a nearly saturated solution. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days or weeks at room temperature.

-

Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature and allow it to cool to room temperature very slowly.[12] Placing the vial in a Dewar flask filled with warm water can achieve the necessary slow cooling rate.

-

Vapor Diffusion: A two-vial system where the compound is dissolved in a solvent ("good solvent") and placed in a larger sealed container with a "poor solvent" (in which the compound is insoluble but which is miscible with the good solvent) can also yield high-quality crystals. The poor solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the SCXRD experiment proceeds as follows.[10]

Sources

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Journal articles: 'Aminothiazole Derivatives' – Grafiati [grafiati.com]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 7. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. How To [chem.rochester.edu]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Authored by: A Senior Application Scientist

Introduction

The 1,3,4-thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological properties.[1][2][3] This five-membered ring system, a bioisostere of pyrimidine and oxadiazole, is a recurring motif in a multitude of clinically relevant drugs.[4] Its inherent aromaticity confers in vivo stability, while its mesoionic character facilitates passage across cellular membranes.[2] Among the vast library of thiadiazole derivatives, 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol stands out as a compound of significant interest. Its unique structural amalgamation of a phenol ring and an amino-substituted thiadiazole moiety provides a fertile ground for diverse biological interactions. This technical guide aims to provide a comprehensive overview of the synthesis, and multifaceted biological activities of this compound, with a particular focus on its antimicrobial and anticancer potential, offering valuable insights for researchers and professionals in drug discovery and development.

Chemical Synthesis

The synthesis of this compound is typically achieved through a cyclization reaction involving a carboxylic acid and a thiosemicarbazide.[5] A common and efficient method involves the reaction of salicylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid.[5] The reaction proceeds by an initial condensation to form a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the final 1,3,4-thiadiazole ring.

PART 1: Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore for the development of potent antimicrobial agents.[1] The presence of this moiety in this compound suggests a strong potential for antibacterial and antifungal properties.

Antibacterial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria.[5][6] For instance, a study on novel 1,3,4-thiadiazole derivatives, including the parent compound, screened them against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative).[5] While specific minimum inhibitory concentration (MIC) values for the parent compound are not always detailed in broad-spectrum studies, the general trend indicates that derivatives often exhibit enhanced activity. For example, the introduction of halogenated or nitrated phenyl groups at the amino position can significantly increase antibacterial efficacy.[1][6]

Table 1: Representative Antibacterial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Chlorinated/Fluorinated Derivatives | S. aureus, E. coli | 25 | [6] |

| p-Chlorophenyl Derivative | S. aureus | 62.5 | [1] |

| Phenylamino Derivative | Not specified | MIC = 36.3 µg/mL | [6] |

Antifungal Activity

Similar to its antibacterial properties, this compound and its analogs have shown promising antifungal activity.[5] Studies have reported efficacy against common fungal pathogens such as Aspergillus niger and Candida albicans.[1][5] The mechanism of action is often attributed to the disruption of fungal cell wall synthesis or interference with essential enzymatic pathways. The presence of oxygenated substituents on the phenyl ring of related compounds has been shown to enhance antifungal activity.[1]

PART 2: Anticancer Activity

The 1,3,4-thiadiazole ring is a privileged scaffold in the design of novel anticancer agents, with derivatives targeting a diverse range of molecular pathways.[2][4][7] The structural features of this compound make it a promising candidate for anticancer drug development.

Potential Mechanisms of Action

While the precise anticancer mechanism of the parent compound is still under investigation, related thiadiazole derivatives have been shown to exert their effects through various mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many thiadiazole-based compounds act as inhibitors of tyrosine kinases, which are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing the uncontrolled division of cancer cells.

-

DNA Intercalation: Some derivatives can insert themselves into the DNA of cancer cells, leading to DNA damage and cell death.[4]

A study on a series of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides, which share the core thiadiazole structure, demonstrated potent activity against Ehrlich Ascites Carcinoma (EAC) cells.[2] This suggests that the 2-amino-1,3,4-thiadiazole moiety is a key contributor to the observed cytotoxicity.

In Vitro Cytotoxicity

Research on a synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, which is structurally similar, demonstrated enhanced anticancer activity against prostate cancer cells in vitro with no effect on normal cells.[8] Another novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed good anti-proliferative effects against LoVo and MCF-7 cancer cell lines.[7]

Table 2: In Vitro Anticancer Activity of a Related Thiadiazole Derivative

| Compound | Cancer Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | 48 | [7] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | 48 | [7] |

PART 3: Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the biological activities of this compound.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

A mixture of thiosemicarbazide (0.1 mol) and salicylic acid (0.1 mol) is prepared.[5]

-

Concentrated sulfuric acid (5 ml) is slowly added to the mixture in 50 ml of ethanol.[5]

-

The mixture is refluxed for 1.5 hours.[5]

-

After cooling, the reaction mixture is poured onto crushed ice.[5]

-

The solid that separates out is filtered, washed with cold water, and recrystallized from ethanol to yield the pure product.[5]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Sterile nutrient agar plates are uniformly swabbed with the prepared inoculum.

-

Well Creation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Test Compound: A defined volume (e.g., 100 µL) of a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

Controls: A positive control (standard antibiotic) and a negative control (solvent alone) are also included on each plate.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 48 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated antimicrobial and potential anticancer activities, coupled with a straightforward synthesis, make it an attractive starting point for further medicinal chemistry efforts. Future research should focus on elucidating the precise mechanisms of action for its various biological effects. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a focused library of derivatives, will be crucial for optimizing the potency and selectivity of this compound. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of promising analogs in preclinical models of infection and cancer. The continued exploration of this versatile molecule holds significant potential for addressing unmet medical needs.

References

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). ResearchGate. Available at: [Link]-l34-thiadiazole-2yliminomethylphenol_L_and_characterization_of_their_CoII_NiII_CuII_and_ZnII_complexes)

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Thiadiazole derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

-

Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor. Available at: [Link]

-

Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Latin American Journal of Pharmacy. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. Available at: [Link]

-

Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). National Institutes of Health. Available at: [Link]3649/)

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. chemmethod.com [chemmethod.com]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Synthesis, Properties, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (C₈H₇N₃OS). This heterocyclic compound is of significant interest in medicinal chemistry due to its versatile chemical nature and promising biological activities. This document consolidates available experimental and computational data to serve as a foundational resource for researchers engaged in the study and utilization of this molecule. Particular emphasis is placed on its synthesis, spectral characterization, and established antimicrobial properties, offering insights for its potential development as a therapeutic agent.

Introduction

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to molecules in which it is incorporated.[1] The fusion of this heterocyclic core with a phenol ring in this compound creates a molecule with multiple reactive sites, including an amino group, a phenolic hydroxyl group, and the thiadiazole ring itself.[2] This unique combination of functional groups not only dictates its chemical reactivity but also underpins its interactions with biological targets. This guide aims to provide a detailed exposition of this compound, bridging the gap between its fundamental chemistry and its potential for practical applications.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. The following protocol outlines a common and effective method.

Synthesis Pathway

The synthesis involves the reaction of salicylic acid with thiosemicarbazide in the presence of a dehydrating agent, typically a strong acid like concentrated sulfuric acid.

Caption: Synthesis pathway of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives.[3]

Materials:

-

Salicylic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric acid

-

Ethanol

-

Crushed ice

-

Cold water

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of equimolar quantities of thiosemicarbazide (e.g., 0.1 mol) and salicylic acid (e.g., 0.1 mol) is prepared.[3]

-

Acid Addition: Concentrated sulfuric acid is slowly added to the mixture with constant stirring. The acid acts as both a catalyst and a dehydrating agent, facilitating the cyclization reaction.

-

Reflux: The reaction mixture is refluxed for a specified period, typically 1.5 to 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After reflux, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. This step induces the precipitation of the crude product.

-

Filtration and Washing: The solid precipitate is collected by filtration and washed thoroughly with cold water to remove any residual acid and other water-soluble impurities.

-

Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The data is a combination of experimentally reported values and computationally predicted properties from reliable sources.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃OS | PubChem[4] |

| Molecular Weight | 193.23 g/mol | PubChem[4] |

| Melting Point | 229-230 °C | Echemi[5] |

| Appearance | Solid | - |

| XLogP3 | 1.3 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 193.03098303 Da | PubChem[4] |

| Topological Polar Surface Area | 100 Ų | PubChem[4] |